molecular formula C8H3ClF4O B1325216 4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone CAS No. 886370-99-6

4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone

Cat. No.: B1325216
CAS No.: 886370-99-6
M. Wt: 226.55 g/mol
InChI Key: IKAPDKROUMAHCC-UHFFFAOYSA-N
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Description

4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone (CAS RN: 886370-99-6) is a high-purity fluorinated organic compound offered at a minimum purity of 95% . With the molecular formula C 8 H 3 ClF 4 O and a molecular weight of 226.56 g/mol, it serves as a versatile building block in chemical synthesis . The presence of both chlorine and fluorine substituents on the aromatic ring, combined with the reactive trifluoromethyl ketone group, makes this compound a valuable synthon for researchers, particularly in the development of novel pharmaceuticals and agrochemicals. Fluorinated compounds like this one are often explored to enhance the metabolic stability, bioavailability, and binding affinity of candidate molecules. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment, following standard laboratory safety protocols.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAPDKROUMAHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645226
Record name 1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886370-99-6
Record name 1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886370-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

  • Reactants: Halogenated benzene (e.g., fluorobenzene or chlorofluorobenzene) and chloroacetyl chloride or trifluoroacetyl chloride.
  • Catalyst: Aluminum chloride-based ionic liquids such as [emim]Cl-AlCl3 or [bmim]Cl-AlCl3.
  • Conditions: Mild temperatures (0–30 °C), reduced pressure distillation for product isolation.

Advantages of Ionic Liquid Catalysis

  • Avoids use of anhydrous aluminum chloride in excess, reducing hazardous waste.
  • Enables direct distillation of product, minimizing material transfers and exposure to irritants.
  • Ionic liquids can be recycled, improving cost-effectiveness and environmental sustainability.
  • Reaction is insensitive to temperature within 0–30 °C, reducing energy consumption.

Typical Reaction Parameters and Yields

Parameter Value/Range
Molar ratio (halogenated benzene : chloroacetyl chloride) 1.01–1.03 : 1
Molar ratio (ionic liquid : chloroacetyl chloride) 0.5 : 1
Reaction temperature 0–30 °C
Reaction time ~30 minutes at ~25 °C
Distillation temperature 130 °C (reduced pressure)
Distillation pressure 10 mmHg
Conversion rate >95%

Process Summary

  • Dropwise addition of chloroacetyl chloride into a mixture of fluorobenzene and ionic liquid at 0–30 °C.
  • Stirring and reaction continuation at the same temperature.
  • Direct reduced pressure distillation to isolate 4'-chloro-2'-fluoro-2,2,2-trifluoroacetophenone.
  • Recovery and recycling of ionic liquid catalyst.

This method is described in detail in patent CN107141212B and represents a green, industrially scalable process with improved safety and environmental profiles.

Alternative Synthetic Routes: Grignard Reagent Approach

While the ionic liquid Friedel-Crafts method is prominent, other synthetic strategies involve:

  • Preparation of halogenated aromatic Grignard reagents.
  • Reaction of these organomagnesium intermediates with trifluoroacetyl derivatives.
  • Acid work-up to yield the trifluoroacetophenone derivatives.

General Steps

  • Formation of Grignard reagent from halogenated aromatic bromides or chlorides.
  • Reaction with trifluoroacetyl dimethylamine or trifluoroacetyl chloride.
  • Acidification with dilute hydrochloric acid or other acids to quench and isolate the product.

Reaction Conditions

  • Low temperature control (–20 to 30 °C) to minimize side reactions.
  • Use of tetrahydrofuran (THF) as solvent.
  • Acidification with 5–10% hydrochloric acid for quenching.

Advantages and Limitations

  • Allows for precise introduction of trifluoroacetyl group.
  • Requires careful temperature control and handling of reactive intermediates.
  • More complex than ionic liquid catalysis but useful for derivatives with multiple halogen substituents.

This approach is detailed in patent CN113024390B for related trifluoroacetophenone derivatives and can be adapted for this compound synthesis.

Comparative Summary of Preparation Methods

Aspect Ionic Liquid Friedel-Crafts Method Grignard Reagent Method
Catalyst Aluminum chloride-based ionic liquids Magnesium metal (for Grignard reagent formation)
Reaction Temperature 0–30 °C –20 to 30 °C
Solvent Fluorobenzene or similar aromatic solvents Tetrahydrofuran (THF)
Reaction Time ~30 minutes Several hours (including Grignard formation)
Product Isolation Reduced pressure distillation Acid quenching and solvent removal
Environmental Impact Low waste, recyclable catalyst More waste, sensitive reagents
Industrial Scalability High, simple operation Moderate, requires careful control
Yield and Selectivity High (>95% conversion) High, but dependent on reaction control

Research Findings and Notes

  • The ionic liquid method significantly reduces hazardous waste compared to traditional Friedel-Crafts reactions using anhydrous aluminum chloride.
  • The reaction is robust and insensitive to minor temperature fluctuations, facilitating industrial scale-up.
  • Direct distillation avoids multiple handling steps of irritant intermediates, improving operator safety.
  • Recycling of ionic liquids reduces raw material costs and environmental footprint.
  • Grignard-based methods provide versatility for complex derivatives but require more stringent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2’-fluoro-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The phenyl ring can undergo substitution reactions with electrophiles.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide.

    Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of a Lewis acid catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Electrophilic Aromatic Substitution: Formation of brominated or nitrated derivatives.

    Reduction: Formation of 4’-chloro-2’-fluoro-2,2,2-trifluoro-1-phenylethanol.

Scientific Research Applications

Anticancer Activity

Research indicates that 4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in human cancer cells by activating specific signaling pathways.

Case Study: Cytotoxicity Assays

  • Cell Line : HeLa
  • IC50 : >100 µM
  • Mechanism : Apoptosis induction through modulation of cellular pathways.

Table 2: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa>100Apoptosis induction
CisplatinHeLa5DNA cross-linking

Antimicrobial Activity

The presence of trifluoromethyl groups in organic compounds often correlates with enhanced antimicrobial properties. Preliminary studies suggest that this compound may exhibit antimicrobial effects similar to other fluorinated compounds, potentially targeting bacterial cell membranes or metabolic processes .

Applications in Drug Development

Given its promising biological activities, this compound serves as an important intermediate in the synthesis of pharmaceuticals. Its applications include:

3.1 Development of Anti-inflammatory Agents
The compound's ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs.

3.2 Synthesis of Enzyme Inhibitors
It is employed in creating selective enzyme inhibitors for therapeutic use against metabolic disorders and cancers .

Material Science Applications

In addition to its biological applications, this compound is also explored for its properties in materials science. Its unique chemical structure allows for potential use in developing advanced materials with specific thermal and electrical properties.

Case Study: Crystal Packing Analysis

Recent studies utilizing cryocrystallization techniques have characterized the crystal packing of this compound, revealing insights into its molecular interactions and stability under various conditions .

Mechanism of Action

The mechanism of action of 4’-Chloro-2’-fluoro-2,2,2-trifluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine and fluorine atoms can form hydrogen bonds and van der Waals interactions with target proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural features and physical properties of 4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone with its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Physical Properties (Inferred)
This compound 4'-Cl, 2'-F, CF₃CO- C₈H₃ClF₄O 226.56 N/A Likely liquid; high boiling point due to trifluoro group
2'-Chloro-4'-fluoroacetophenone 2'-Cl, 4'-F, COCH₃ C₈H₆ClFO 172.58 700-35-6 Solid; m.p. not reported
3',5'-Dichloro-4'-fluoro-2,2,2-trifluoroacetophenone 3',5'-Cl₂, 4'-F, CF₃CO- C₈H₂Cl₂F₄O 261.00 1190865-44-1 Liquid; BP: 282°C
4'-Methoxy-2,2,2-trifluoroacetophenone 4'-OCH₃, CF₃CO- C₉H₇F₃O₂ 204.15 711-38-6 Liquid; BP inferred >200°C
4′-Bromo-2,2,2-trifluoroacetophenone 4'-Br, CF₃CO- C₈H₄BrF₃O 253.02 16184-89-7 Liquid; BP: 29–29.5°C

Key Observations :

  • Trifluoroacetyl Group Impact: The trifluoromethyl group significantly increases molecular weight and electron-withdrawing effects, enhancing reactivity toward nucleophiles compared to non-fluorinated analogs (e.g., 2'-Chloro-4'-fluoroacetophenone) .
  • Halogen Substitution: Chlorine and fluorine substituents influence electronic and steric effects. For example, 3',5'-dichloro-4'-fluoro-2,2,2-trifluoroacetophenone has higher thermal stability (BP: 282°C) due to increased halogenation .
  • Positional Isomerism : The 2'-fluoro-4'-chloro configuration in the target compound may direct electrophilic substitution differently compared to 3'-chloro-5'-fluoro analogs .
Reactivity
  • Nucleophilic Reactions: The trifluoroacetyl group in the target compound is more electrophilic than acetyl or difluoroacetyl groups (e.g., 2-Chloro-2,2-difluoroacetophenone), making it reactive in condensation and cyclization reactions .
  • Halogen Effects: The electron-withdrawing chlorine and fluorine substituents deactivate the aromatic ring, favoring meta-substitution in further reactions, whereas methoxy groups (e.g., 4'-Methoxy-2,2,2-trifluoroacetophenone) activate the ring for ortho/para substitution .

Biological Activity

4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone (C8H4ClF3O), a derivative of acetophenone, has garnered attention in the fields of organic chemistry and pharmacology due to its unique chemical structure and potential biological activities. This compound is characterized by the substitution of chlorine and fluorine atoms on the phenyl ring and a trifluoromethyl group on the acetyl moiety, enhancing its lipophilicity and biological interactions.

The molecular formula of this compound is C8H4ClF3O. Its structural modifications contribute to distinct electronic properties that facilitate various chemical reactions.

PropertyValue
Molecular Weight224.56 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Functional GroupsKetone, halogenated

The biological activity of this compound primarily involves its interactions with enzymes and receptors. The trifluoromethyl group enhances membrane permeability, allowing it to effectively penetrate biological barriers. The chlorine and fluorine atoms can engage in hydrogen bonding and van der Waals interactions with target proteins, potentially leading to inhibition or modulation of their activity .

Enzyme Inhibition

Research indicates that this compound is utilized in enzyme inhibition studies. It has been shown to act as an inhibitor in various biochemical pathways, particularly in the context of protein-ligand interactions. The unique halogen substituents contribute to its binding affinity and specificity towards certain enzymes.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties similar to other fluorinated compounds. Its effectiveness against specific bacterial strains has been noted, although further research is necessary to establish its spectrum of activity.

Pharmaceutical Development

The compound serves as a precursor for synthesizing pharmaceutical agents. Its structural features enable the development of new drugs with potential anti-inflammatory and anticancer properties. Investigations into its therapeutic applications are ongoing, with promising results reported in preliminary assays .

Case Studies

  • Enzyme Inhibition Study : A study focused on the inhibition of acetylcholinesterase revealed that this compound could effectively reduce enzyme activity at micromolar concentrations. This suggests potential applications in neuropharmacology for treating conditions like Alzheimer's disease .
  • Antimicrobial Efficacy : In a comparative analysis against standard antibiotics, the compound demonstrated significant growth inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Research Findings

Recent investigations into the pharmacological activities of similar compounds have provided insights into the mechanisms by which halogenated acetophenones exert their effects:

  • Anti-inflammatory Activity : Compounds with similar structures have shown significant anti-inflammatory effects through the inhibition of key inflammatory mediators such as cytokines and prostaglandins.
  • Anticancer Potential : Studies have highlighted the cytotoxic effects of fluorinated acetophenones on various cancer cell lines, suggesting that this compound may also possess similar properties.

Q & A

Q. What are the primary synthetic routes for 4'-chloro-2'-fluoro-2,2,2-trifluoroacetophenone, and how can reaction conditions be optimized?

The compound is synthesized via Friedel-Crafts acylation , where fluorobenzene reacts with trifluoroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Chlorination steps may follow to introduce chloro substituents . Optimization involves controlling stoichiometry, temperature (reflux conditions), and catalyst activity. Impurities such as regioisomers can arise if substituent positioning is not carefully controlled; purification via column chromatography or recrystallization is recommended.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity.
  • IR spectroscopy to identify carbonyl (C=O) and aromatic C-F/C-Cl stretches .
  • Mass spectrometry (MS) for molecular weight validation (theoretical MW: 261.00 g/mol) .
  • Elemental analysis to verify composition (C₈H₂Cl₂F₄O).
Key Spectral Data Values/Peaks
Boiling Point282°C
¹⁹F NMR (δ)~-60 to -70 ppm (CF₃ group)
IR C=O Stretch~1700–1750 cm⁻¹

Q. What safety precautions are essential when handling this compound?

  • Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation.
  • Waste must be segregated and disposed via certified hazardous waste services to avoid environmental contamination .
  • Storage at 2–8°C in airtight containers prevents degradation .

Q. How do substituents (Cl, F, CF₃) influence electrophilic aromatic substitution (EAS) reactivity?

  • The electron-withdrawing CF₃ and Cl/F groups deactivate the aromatic ring, directing EAS to the meta/para positions.
  • Fluorine’s ortho/para-directing nature competes with chloro’s steric effects, requiring computational modeling (e.g., DFT) to predict regioselectivity .

Advanced Research Questions

Q. How can this compound serve as a precursor in pharmaceutical agent synthesis?

Derivatives like isocycloseram and sarolaner (acaricides) are synthesized via nucleophilic substitution or cross-coupling reactions. The trifluoroacetyl group enhances metabolic stability, while chloro/fluoro substituents modulate bioavailability . Advanced applications require optimizing reaction pathways (e.g., Suzuki-Miyaura coupling) and characterizing intermediates via X-ray crystallography.

Q. What mechanistic insights exist for its interaction with biological targets?

While direct studies are limited, structural analogs (e.g., 4’-(2,4-difluorophenoxy)acetophenone) inhibit enzymes by binding to active sites via halogen bonds. Computational docking studies (using AutoDock Vina) can predict binding affinities for targets like cytochrome P450 .

Q. How do contradictory data on synthetic yields arise, and how can they be resolved?

Discrepancies in yields (e.g., 60–85%) may stem from:

  • Catalyst deactivation (e.g., moisture-sensitive AlCl₃).
  • Byproduct formation (e.g., di- or tri-substituted isomers). Resolution involves in situ monitoring (HPLC or TLC) and adjusting reaction time/temperature gradients .

Q. What role do computational methods play in understanding its electronic properties?

  • Density Functional Theory (DFT) calculates charge distribution, revealing the CF₃ group’s strong electron-withdrawing effect.
  • Frontier Molecular Orbital (FMO) analysis predicts reactivity toward nucleophiles/electrophiles.
  • Solvent effects (e.g., dichloromethane vs. DMF) are modeled using COSMO-RS to optimize reaction media .

Methodological Recommendations

  • Synthetic Optimization : Use anhydrous conditions and slow reagent addition to minimize byproducts.
  • Advanced Characterization : Combine X-ray crystallography with solid-state NMR for structural elucidation.
  • Toxicity Profiling : Employ in vitro assays (e.g., MTT for cytotoxicity) to evaluate biomedical applicability.

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